

Spectroscopic Analysis of 5-Hydroxy-1-tetralone: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-1-tetralone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Hydroxy-1-tetralone**, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in a research and drug development context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-Hydroxy-1-tetralone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **5-Hydroxy-1-tetralone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.97	d	7.7	1H	Aromatic H
7.65–7.51	m	-	2H	Aromatic H
7.41–7.36	m	-	1H	Aromatic H
4.97–4.93	m	-	1H	OH
2.94–2.85	m	-	1H	Aliphatic CH
2.70	s	-	1H	Aliphatic CH
2.61–2.51	m	-	1H	Aliphatic CH
2.42–2.32	m	-	1H	Aliphatic CH
2.21–2.13	m	-	1H	Aliphatic CH

d: doublet, m: multiplet, s: singlet

Table 2: ^{13}C NMR Spectroscopic Data for **5-Hydroxy-1-tetralone**[\[1\]](#)

Chemical Shift (δ) ppm	Carbon Atom Assignment
197.8	C=O
145.5	Aromatic C
134.2	Aromatic C
131.2	Aromatic C
128.3	Aromatic C
127.1 (2C)	Aromatic C
67.8	C-OH
35.2	Aliphatic CH ₂
32.1	Aliphatic CH ₂

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **5-Hydroxy-1-tetralone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2940	C-H stretch (aliphatic)
~1680	C=O stretch (ketone)
~1600, ~1470	C=C stretch (aromatic)
~1280	C-O stretch (phenol)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **5-Hydroxy-1-tetralone**

m/z	Relative Intensity	Assignment
162	High	$[M]^+$ (Molecular Ion) [2] [3]
134	High	$[M - CO]^+$ [2] [3]
106	Medium	$[M - CO - CO]^+$ or $[M - C_2H_4O]^+$ [2] [3]
163	-	$[M+H]^+$ (Calculated) [2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of **5-Hydroxy-1-tetralone** was dissolved in approximately 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: 1H and ^{13}C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.

Data Acquisition and Processing: For 1H NMR, the spectral width was set to encompass the expected chemical shift range. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum was acquired. The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **5-Hydroxy-1-tetralone** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.
[\[3\]](#)

Data Acquisition and Processing: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm^{-1} . The final spectrum was baseline corrected and is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

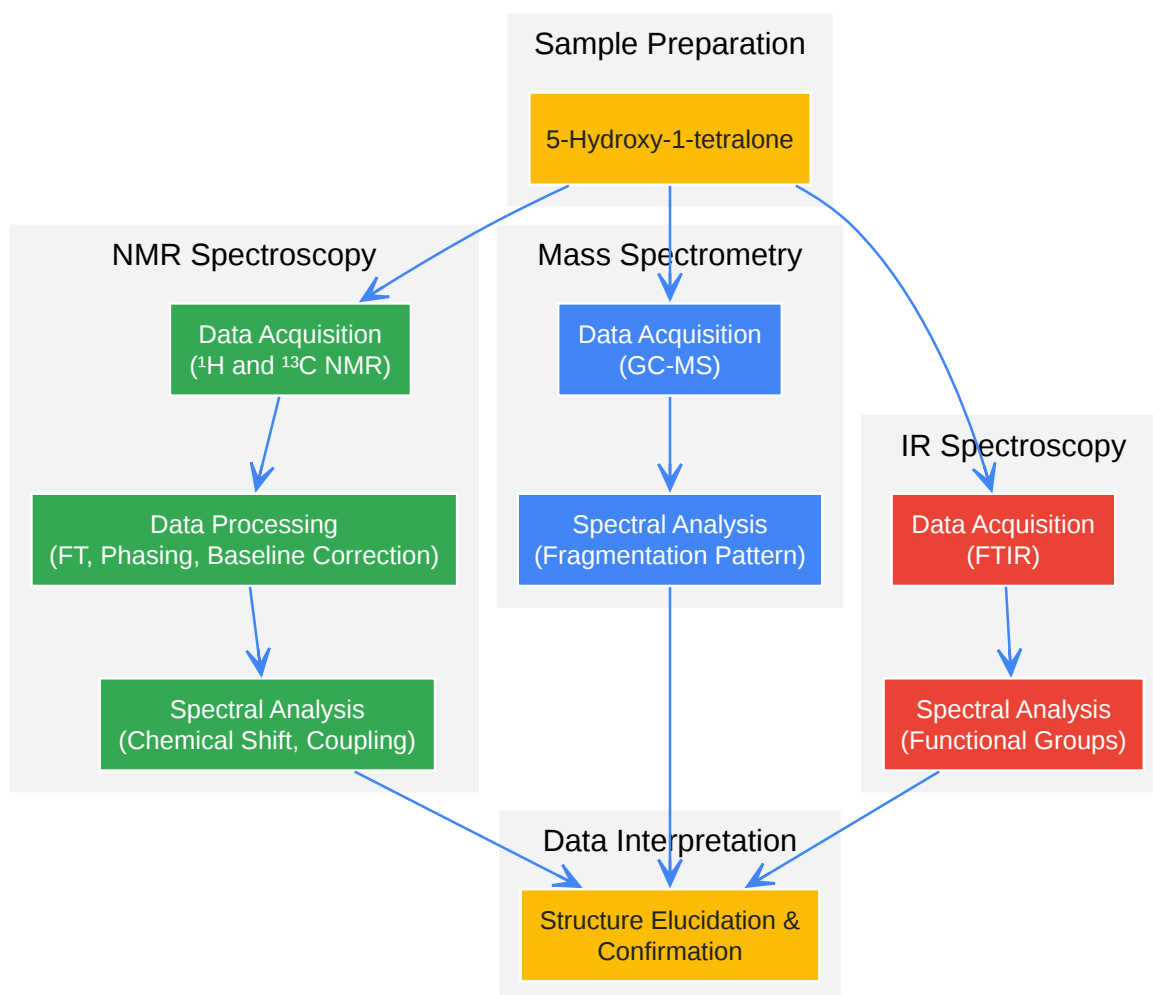
Sample Introduction and Ionization: The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.

Data Analysis: The mass spectrum is presented as a plot of relative intensity versus m/z . The molecular ion peak and major fragment ions were identified to aid in structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **5-Hydroxy-1-tetralone**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Hydroxy-1-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126574#spectroscopic-data-of-5-hydroxy-1-tetralone-nmr-ir-ms]

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